molecular formula C10H11N3 B8517859 2,3-Diamino-8-methylquinoline

2,3-Diamino-8-methylquinoline

Cat. No. B8517859
M. Wt: 173.21 g/mol
InChI Key: IFEYWNVNXFJCND-UHFFFAOYSA-N
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Patent
US07390819B2

Procedure details

0.4 g of palladium on active carbon (5% Pd) is added to a solution of 1.1 g of 2-amino-3-nitro-8-methylquinoline (compound B1) in 50 ml of methanol/tetrahydrofurane 1:1 and the resulting suspension is hydrated for 1 h. The catalyst is filtered off and the filtrate is evaporated in vacuo. The residue is chromatographed on silica gel using dichloromethane/methanol 10:1 to give 0.79 g of the title compound as colourless solid.
Name
2-amino-3-nitro-8-methylquinoline
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
compound B1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol tetrahydrofurane
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]2[C:4](=[C:5]([CH3:15])[CH:6]=[CH:7][CH:8]=2)[N:3]=1>CO.O1CCCC1.[Pd]>[NH2:1][C:2]1[C:11]([NH2:12])=[CH:10][C:9]2[C:4](=[C:5]([CH3:15])[CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
2-amino-3-nitro-8-methylquinoline
Quantity
1.1 g
Type
reactant
Smiles
NC1=NC2=C(C=CC=C2C=C1[N+](=O)[O-])C
Name
compound B1
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=C(C=CC=C2C=C1[N+](=O)[O-])C
Name
methanol tetrahydrofurane
Quantity
50 mL
Type
solvent
Smiles
CO.O1CCCC1
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC2=C(C=CC=C2C=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.